1H-pyrazole-4-carboxamide
Overview
Description
1H-pyrazole-4-carboxamide is a heterocyclic compound that forms the main core of various nonsteroidal anti-inflammatory drugs (NSAIDs) and antihypertensive drugs .
Synthesis Analysis
A series of novel pyrazole-4-carboxamides were rationally designed and synthesized . Their structures were characterized by 1H NMR, 13C NMR, and HRMS . The synthesis of these compounds provided a practical method for the creation of pyrazole-4-carboxamides .Molecular Structure Analysis
The molecular structure of 1H-pyrazole-4-carboxamide has been analyzed in several studies . The structure is composed of three carbon atoms and two nitrogen atoms in adjacent positions .Chemical Reactions Analysis
Pyrazole-4-carboxamides have been used in various chemical reactions. For instance, they have been used in the synthesis of potential fungicide candidates . They have also been used in the synthesis of new 1H-pyrazole-4-carboxamide derivatives .Physical And Chemical Properties Analysis
1H-pyrazole-4-carboxamide has a molecular weight of 111.10 g/mol. It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . It has a topological polar surface area of 71.8 Ų .Scientific Research Applications
Summary of the Application
A series of novel pyrazole-4-carboxamides were designed and synthesized as potential fungicide candidates . These compounds were found to inhibit Alternaria solani and Fusarium oxysporum, two types of fungi that cause diseases in plants .
Methods of Application or Experimental Procedures
The compounds were synthesized and their structures were characterized by 1H NMR, 13C NMR, and HRMS . Preliminary bioassays were conducted to evaluate their fungicidal activities .
Results or Outcomes
Four compounds exhibited more than 90% and even complete inhibition against Alternaria solani at 100 μg/mL; and one compound displayed 100% inhibition against Fusarium oxysporum at the same concentration .
2. Antiproliferative Agents in Cancer Treatment
Summary of the Application
Novel N-methyl-substituted pyrazole carboxamide derivatives were synthesized and evaluated as antiproliferative agents against the human cervical cancer cell line (HeLa) .
Methods of Application or Experimental Procedures
The pyrazole carboxamide derivatives were synthesized by the reaction of pyrazole-3-carboxylic acids with several aromatic and heteroaromatic sulfonamides . The antiproliferative activities of these molecules were evaluated using the xCELLigence system (Real-Time Analyzer) .
Results or Outcomes
One of the synthesized compounds showed the highest activity among the synthesized compounds with 64.10% inhibition, while the starting compound showed the highest at all with 80.82% .
3. Preparation of Guanidylated Hollow Fiber Membranes
Summary of the Application
“1H-pyrazole-4-carboxamide” is used in the preparation of guanidylated hollow fiber membranes .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures are not detailed in the source .
Results or Outcomes
The specific results or outcomes are not detailed in the source .
4. Synthesis of Biomedical Compounds
Summary of the Application
Pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds that include “1H-pyrazole-4-carboxamide”, have been synthesized for various biomedical applications .
Methods of Application or Experimental Procedures
The synthetic methods used for their synthesis start from both a preformed pyrazole or pyridine .
Results or Outcomes
The specific results or outcomes are not detailed in the source .
5. Guanylation of Amines and in Peptide Synthesis
Summary of the Application
“1H-pyrazole-4-carboxamide” is used in the guanylation of amines and in peptide synthesis .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures are not detailed in the source .
Results or Outcomes
The specific results or outcomes are not detailed in the source .
6. Therapeutic Applications in Clinical Medicine
Summary of the Application
Several pyrazole-containing moieties, including “1H-pyrazole-4-carboxamide”, have found their therapeutic application clinically . These include NSAIDs such as celecoxib, lonazolac, tepoxaline, antipyrine (analgesic and antipyretic), phenylbutazone (in rheumatoid arthritis, osteoarthritis), novalgine, deracoxib, difenamizole, mepirizole, SC-560, crizotinib, pyrazofurin, and many more are already in the market .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures are not detailed in the source .
Results or Outcomes
The specific results or outcomes are not detailed in the source .
Safety And Hazards
Future Directions
properties
IUPAC Name |
1H-pyrazole-4-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O/c5-4(8)3-1-6-7-2-3/h1-2H,(H2,5,8)(H,6,7) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVXKYWHJBYIYNI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901346634 | |
Record name | 1H-Pyrazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901346634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-pyrazole-4-carboxamide | |
CAS RN |
437701-80-9 | |
Record name | 1H-Pyrazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901346634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-pyrazole-4-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
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